Cas no 2248291-93-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-ethylbutanamido)acetate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-ethylbutanamido)acetate 化学的及び物理的性質
名前と識別子
-
- 2248291-93-0
- EN300-6515118
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-ethylbutanamido)acetate
-
- インチ: 1S/C16H18N2O5/c1-3-10(4-2)14(20)17-9-13(19)23-18-15(21)11-7-5-6-8-12(11)16(18)22/h5-8,10H,3-4,9H2,1-2H3,(H,17,20)
- InChIKey: MPBBAFFTMMJUQE-UHFFFAOYSA-N
- ほほえんだ: O=C(C(CC)CC)NCC(=O)ON1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 318.12157168g/mol
- どういたいしつりょう: 318.12157168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 477
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-ethylbutanamido)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6515118-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-ethylbutanamido)acetate |
2248291-93-0 | 0.25g |
$472.0 | 2023-05-31 | ||
Enamine | EN300-6515118-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-ethylbutanamido)acetate |
2248291-93-0 | 0.5g |
$493.0 | 2023-05-31 | ||
Enamine | EN300-6515118-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-ethylbutanamido)acetate |
2248291-93-0 | 1g |
$513.0 | 2023-05-31 | ||
Enamine | EN300-6515118-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-ethylbutanamido)acetate |
2248291-93-0 | 10g |
$2209.0 | 2023-05-31 | ||
Enamine | EN300-6515118-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-ethylbutanamido)acetate |
2248291-93-0 | 0.05g |
$431.0 | 2023-05-31 | ||
Enamine | EN300-6515118-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-ethylbutanamido)acetate |
2248291-93-0 | 5g |
$1488.0 | 2023-05-31 | ||
Enamine | EN300-6515118-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-ethylbutanamido)acetate |
2248291-93-0 | 0.1g |
$451.0 | 2023-05-31 | ||
Enamine | EN300-6515118-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-ethylbutanamido)acetate |
2248291-93-0 | 2.5g |
$1008.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-ethylbutanamido)acetate 関連文献
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-ethylbutanamido)acetateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-ethylbutanamido)acetate (CAS No. 2248291-93-0)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-ethylbutanamido)acetate, identified by its CAS number 2248291-93-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate heterocyclic framework and amide functionality, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The structure of this compound incorporates a 1H-isoindole core, which is a versatile scaffold frequently employed in the design of bioactive molecules. The presence of a dioxo (or β-keto) group and an amide side chain further enhances its chemical reactivity and functional diversity.
The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-ethylbutanamido)acetate moiety exhibits unique electronic and steric properties that make it a valuable intermediate in synthetic chemistry. The β-keto group is particularly noteworthy, as it can participate in various cyclization reactions and condensation processes, facilitating the construction of more complex molecular architectures. Additionally, the amide functionality provides a site for further derivatization, enabling the introduction of diverse pharmacophores or bioisosteres to modulate biological activity.
In recent years, there has been growing interest in isoindole derivatives due to their demonstrated biological efficacy across multiple therapeutic areas. Research has highlighted the potential of 1H-isoindole scaffolds in developing compounds with anti-inflammatory, anticancer, and antimicrobial properties. The specific substitution pattern in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-ethylbutanamido)acetate may contribute to its unique pharmacological profile, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. The combination of the dioxo group and the amide moiety allows for facile functionalization through oxidation-reduction reactions or nucleophilic additions. This flexibility is particularly advantageous when designing molecules that require precise spatial orientation of functional groups to interact with biological targets. For instance, the ethylbutanamido side chain could serve as a lipophilic anchor or be modified to enhance solubility or metabolic stability.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Virtual screening techniques have been employed to identify novel bioactive compounds based on structural fragments similar to those found in known drugs. The structural features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-ethylbutanamido)acetate, particularly the isoindole core and the amide functionality, align well with patterns observed in successful drugs developed over the past decade. This alignment suggests that derivatives of this compound may exhibit desirable pharmacokinetic properties and target engagement.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2ethylbutanamido)acetate presents an interesting challenge for synthetic chemists. Traditional approaches often involve multi-step sequences that require careful control of reaction conditions to avoid unwanted side products. However, recent methodologies have focused on streamlined synthetic routes that minimize purification steps while maintaining high yields and enantiomeric purity. These advancements are crucial for ensuring scalability and cost-effectiveness in drug development programs.
In the context of drug discovery pipelines, intermediates like CAS No. 2248291 -93 -0 play a pivotal role in bridging the gap between lead identification and optimization. The ability to rapidly generate analogs through modular synthetic strategies allows researchers to explore structure/activity relationships (SAR) more efficiently than ever before. This iterative process is essential for refining candidate molecules into potent and selective drugs capable of addressing unmet medical needs.
The pharmacological potential of 1H-isooindole derivatives has been further underscored by preclinical studies demonstrating their efficacy in models of inflammation and cancer. For example, certain isoindole-based compounds have shown inhibitory activity against key enzymes involved in inflammatory pathways such as COX or LOX enzymes. Similarly, modifications to the amide group have led to derivatives with enhanced cytotoxicity against tumor cell lines while maintaining low toxicity toward healthy cells.
The future direction for research on CAS No: 2248291930 may include exploring its role as a scaffold for next-generation therapeutics or as a component in combinatorial libraries designed for high-throughput screening (HTS). Advances in biocatalysis could also enable greener synthetic routes by replacing traditional chemical reagents with enzymatic catalysts that offer higher selectivity under milder conditions.
Moreover,the versatilityof this compound lies not only in its structural features but also in its potential adaptability across different therapeutic modalities including small-molecule inhibitors or even biologics when incorporated into larger protein structures via click chemistry approaches like Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC). Such cross-disciplinary applications highlight how modern pharmaceutical research increasingly relies on interdisciplinary collaboration between organic chemists,medicinal chemists,and biologists working together toward common goals.
2248291-93-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-ethylbutanamido)acetate) 関連製品
- 95192-59-9(Benzoic acid,4-methoxy-2,6-dinitro-)
- 2228926-41-6(methyl 3-1-(2-aminoethyl)cyclopropylthiophene-2-carboxylate)
- 957487-87-5(1-(2-chloro-6-fluorophenyl)methyl-5-methyl-3-nitro-1H-pyrazole)
- 1211629-92-3(3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide)
- 955581-62-1(1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide)
- 3632-91-5(Magnesium Gluconate Hydrate)
- 165454-06-8(Cbz-NH-PEG2-CH2COOH)
- 954623-03-1(2-(4-chlorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylacetamide)
- 1428363-11-4(2-{5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline)
- 1254196-53-6(1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline)




